4-bromo-6-methyl-6H,7H-thieno[2,3-c]pyridin-7-one
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Overview
Description
4-bromo-6-methyl-6H,7H-thieno[2,3-c]pyridin-7-one is a heterocyclic compound that features a thieno[2,3-c]pyridine core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of bromine and methyl groups in its structure can influence its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-6-methyl-6H,7H-thieno[2,3-c]pyridin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the bromination of a thieno[2,3-c]pyridine derivative, followed by methylation. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-6-methyl-6H,7H-thieno[2,3-c]pyridin-7-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thieno[2,3-c]pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-bromo-6-methyl-6H,7H-thieno[2,3-c]pyridin-7-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: The compound can be used in the synthesis of organic semiconductors and other advanced materials.
Biological Studies: It is studied for its interactions with biological macromolecules and its potential as a bioactive compound.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 4-bromo-6-methyl-6H,7H-thieno[2,3-c]pyridin-7-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the bromine and methyl groups can influence its binding affinity and selectivity. The compound may also participate in various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-6H,7H-thieno[2,3-c]pyridin-7-one
- 3-bromo-6H,7H-thieno[2,3-c]pyridin-7-one
- 4-bromo-6-methyl-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one
Uniqueness
4-bromo-6-methyl-6H,7H-thieno[2,3-c]pyridin-7-one is unique due to the specific positioning of the bromine and methyl groups, which can significantly influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C8H6BrNOS |
---|---|
Molecular Weight |
244.11 g/mol |
IUPAC Name |
4-bromo-6-methylthieno[2,3-c]pyridin-7-one |
InChI |
InChI=1S/C8H6BrNOS/c1-10-4-6(9)5-2-3-12-7(5)8(10)11/h2-4H,1H3 |
InChI Key |
NHARTOFIPVMJHR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C(C1=O)SC=C2)Br |
Origin of Product |
United States |
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